Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKYISBQIIXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic or nucleophilic substitution.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
Organic Synthesis
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The trifluoromethyl group enhances the reactivity of the aromatic system, facilitating nucleophilic attacks.
- Formation of Heterocycles : The cyclopropyl moiety can be utilized in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals.
Synthesis Pathways
The synthesis typically involves the reaction of cyclopropyl amines with trifluoromethylated aromatic compounds under basic conditions. This method promotes nucleophilic attack, leading to the formation of the desired amine derivative.
Research indicates that this compound exhibits potential biological activities, making it valuable in medicinal chemistry. Key pharmacological properties include:
- Enhanced Lipophilicity : The trifluoromethyl group increases lipophilicity, allowing better membrane permeability and target site accessibility.
- Metabolic Stability : Compounds with trifluoromethyl groups often demonstrate improved metabolic stability, which is advantageous for therapeutic efficacy.
Mechanistic Insights
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as depression or anxiety. The binding affinity towards these targets is enhanced due to the structural characteristics imparted by the trifluoromethyl group.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity. The following table summarizes findings from various studies:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine | Similar cyclopropyl structure; additional fluorine | Significant receptor binding affinity | Enhanced interaction due to additional fluorine |
| 1-(3-Trifluoromethylphenyl)cyclobutanol | Cyclobutane instead of cyclopropane | Varied activity against cancer lines | Different strain energy may influence reactivity |
| 1-(4-Trifluoromethylphenyl)cyclopropanemethanol | Different substitution on the phenyl ring | Potential antidepressant effects | Variations in substitution position affect potency |
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Study on Neurotransmitter Receptors : Research demonstrated that this compound exhibits significant binding affinity towards serotonin receptors, suggesting its potential use in treating mood disorders.
- Anticancer Activity : Preliminary investigations indicate that derivatives of this compound may have activity against specific cancer cell lines, warranting further exploration into its anticancer properties.
Mechanism of Action
The mechanism of action of Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine can be compared with similar compounds such as:
Cyclopropylphenylmethanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylphenylmethanamine: Lacks the cyclopropyl group, leading to variations in reactivity and applications.
Cyclopropyl[3-(fluoromethyl)phenyl]methanamine:
The uniqueness of this compound lies in its combination of the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties.
Biological Activity
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₂F₃N and a molecular weight of approximately 215.2149 g/mol. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its interaction with biological targets. The cyclopropyl moiety contributes to its unique steric and electronic characteristics, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit certain kinases involved in disease pathways, which is a common mechanism for many therapeutic agents.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
- Enzyme Inhibition : The compound has demonstrated potent inhibitory effects on discoidin domain receptors (DDR1/2), which are implicated in fibrotic diseases. Research indicates IC50 values below 5 nmol/L for these targets, suggesting strong potential for therapeutic applications in conditions like idiopathic pulmonary fibrosis .
- Kinase Selectivity : In optimization studies involving similar compounds, modifications to the cyclopropyl group improved selectivity against kinases such as RET and Flt-3 while maintaining strong inhibition against DDR2. This selectivity is crucial for reducing off-target effects in therapeutic contexts .
- Pharmacokinetic Properties : The structural characteristics of this compound enhance its pharmacokinetic profile, making it suitable for further development into drug candidates. Studies indicate favorable absorption and distribution characteristics in vivo .
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Comments |
|---|---|---|
| DDR1 | <5 | Potent inhibitor |
| DDR2 | <5 | Potent inhibitor |
| RET | Varies | Reduced activity with substitutions |
| Flt-3 | Varies | Reduced activity with substitutions |
Table 2: Comparison of Cyclopropyl Derivatives
| Compound Name | DDR2 IC50 (nmol/L) | RET Inhibition (%) | Flt-3 Inhibition (%) |
|---|---|---|---|
| This compound | <5 | Variable | Variable |
| Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine | 4.1 ± 0.7 | 77.1 | 61.8 |
| Cyclopropyl[2-fluoro-3-(trifluoromethyl)phenyl]methanamine | 5.4 ± 0.4 | 54.5 | 56.8 |
Case Studies
- Idiopathic Pulmonary Fibrosis : In a study focused on the treatment of idiopathic pulmonary fibrosis, compounds derived from cyclopropane structures were tested for their efficacy in inhibiting DDR1/2 pathways. This compound showed promising results with significant reductions in fibrosis markers in animal models .
- Cancer Therapeutics : Another case study explored the use of cyclopropane derivatives as selective inhibitors for receptor tyrosine kinases involved in cancer progression. The unique binding affinity of this compound to these targets suggests potential applications in oncology, particularly for tumors exhibiting resistance to conventional therapies .
Q & A
Basic: What are the recommended storage conditions for cyclopropyl[3-(trifluoromethyl)phenyl]methanamine to ensure stability?
Answer:
The compound should be stored in a sealed container under refrigeration (2–8°C) in a dry, well-ventilated area to prevent degradation. Exposure to moisture, heat, or static discharge must be avoided, as these factors may compromise its stability. Long-term storage under these conditions maintains chemical integrity, as indicated by stability data under recommended settings .
Basic: What safety protocols are essential when handling this compound?
Answer:
Personal protective equipment (PPE) is mandatory:
- Skin protection: Nitrile gloves and flame-retardant lab coats.
- Eye protection: Safety goggles with side shields.
- Respiratory protection: Use fume hoods or NIOSH-approved respirators if ventilation is insufficient.
In case of skin contact, rinse immediately with water for ≥15 minutes. For accidental inhalation, move to fresh air and seek medical attention. No GHS hazard data is available, so assume precautionary measures .
Basic: What synthetic routes are reported for this compound?
Answer:
A multi-step synthesis involves:
Cyclopropane ring formation: Reacting trifluoromethyl-substituted aryl halides with cyclopropane precursors.
Amine functionalization: Introducing the methanamine group via reductive amination or nucleophilic substitution.
Example: A THF-based reaction with triethylamine (Et₃N) as a base, monitored by thin-layer chromatography (TLC), followed by column chromatography for purification .
Advanced: How can researchers optimize reaction yields in the synthesis of this compound?
Answer:
Key optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Catalyst screening: Transition-metal catalysts (e.g., Pd for cross-coupling) improve cyclopropane formation efficiency.
- Stoichiometry control: Maintain a 1:1 molar ratio between cyclopropane precursors and aryl halides to minimize side products.
- Reaction monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times (e.g., 72 hours for complete conversion) .
Advanced: What analytical techniques resolve structural ambiguities in fluorinated cyclopropane derivatives?
Answer:
- NMR spectroscopy: ¹⁹F NMR identifies trifluoromethyl group orientation and cyclopropane ring strain.
- X-ray crystallography: Resolves spatial arrangement of the cyclopropyl and aryl groups.
- Mass spectrometry (HRMS): Confirms molecular formula and detects isotopic patterns from fluorine atoms.
- IR spectroscopy: Validates amine functional group presence via N-H stretching bands .
Advanced: How should researchers address purity discrepancies between HPLC and elemental analysis?
Answer:
- Cross-validation: Compare HPLC purity (e.g., 95%–97% ) with elemental analysis (C, H, N, F content).
- Impurity profiling: Use LC-MS to identify byproducts (e.g., unreacted precursors or oxidation derivatives).
- Recrystallization: Purify using hexane/ethyl acetate mixtures to remove non-polar impurities.
Advanced: What strategies mitigate side reactions during trifluoromethyl-cyclopropane synthesis?
Answer:
- Temperature control: Maintain ≤25°C to prevent cyclopropane ring opening.
- Inert atmosphere: Use argon/nitrogen to avoid moisture-induced hydrolysis.
- Protecting groups: Temporarily block reactive amines with Boc or Fmoc groups during cyclopropanation .
Basic: How is the purity of this compound assessed?
Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) quantifies purity.
- Melting point analysis: Sharp melting ranges indicate high crystallinity and purity.
- Spectroscopic consistency: Match ¹H/¹³C NMR shifts to literature data .
Advanced: What computational methods predict the reactivity of the trifluoromethyl-cyclopropane moiety?
Answer:
- DFT calculations: Model electron-withdrawing effects of the CF₃ group on cyclopropane ring strain.
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization.
- Reactivity indices: Use Fukui functions to predict nucleophilic/electrophilic sites for synthetic modifications.
Basic: What are the stability concerns under varying pH conditions?
Answer:
- Acidic conditions: The cyclopropane ring may undergo acid-catalyzed ring-opening.
- Basic conditions: Amine groups may deprotonate, altering solubility.
Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is recommended to assess pH-dependent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
